molecular formula C12H12O3 B1532383 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one CAS No. 1255147-77-3

3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one

Cat. No. B1532383
M. Wt: 204.22 g/mol
InChI Key: XAYXQZQVCFJKDG-UHFFFAOYSA-N
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Description

“3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one” is a chemical compound that can be used for pharmaceutical testing . It is a versatile electrophile employed in a range of addition reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a reaction between phenylpyruvate and 4-phenyl-3-buten-2-one generates a compound with a similar structure . The reaction proceeds in a diastereospecific manner .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray crystallography . Molecules are connected by O—H O and C—H O hydrogen bonds, forming hydrogen-bonded zigzag chains .


Chemical Reactions Analysis

Cyclohexenone, a similar compound, is a versatile intermediate used in the synthesis of a variety of chemical products . Common reactions include nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .

Scientific Research Applications

Synthesis and Chemical Reactions

One application of structurally related cyclohexenone derivatives includes their synthesis through various chemical reactions. For instance, a one-pot three-component synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives under ultrasound shows advantages like high yields, environmental friendliness, and simplicity in work-up procedures, suggesting similar potential for our compound of interest (Song et al., 2015).

Biological Activities and Pharmaceutical Potential

Structurally related cyclohexenone derivatives have been investigated for their biological activities, including their potential as pharmaceutical agents. For example, molecular docking studies of biscyclohexane diol with focal adhesion kinase (FAK) domain have indicated anticancerous properties and bacterial inhibition at lower to moderate concentrations, hinting at the pharmaceutical potential of similar compounds (Kokila et al., 2017).

Catalytic and Synthetic Applications

Cyclohexenone derivatives also find applications in catalysis and synthetic organic chemistry. For instance, palladium-catalyzed reactions involving cyclohexenone derivatives have been used for creating complex molecular structures, indicating the utility of these compounds in facilitating synthetic transformations (Matsuda et al., 2008). Similarly, rhodium-catalyzed tandem annulation and cycloaddition reactions using cyclohexenone derivatives underscore their versatility in synthetic chemistry (Li et al., 2013).

Herbicidal Activity

Explorations into the herbicidal activity of cyclohexenone derivatives, such as the discovery of potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase, indicate the agricultural applications of these compounds. Such studies highlight the potential of cyclohexenone derivatives in developing new, effective herbicides (Wang et al., 2015).

properties

IUPAC Name

3-hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9,13-14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYXQZQVCFJKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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